Welcome to the BenchChem Online Store!
molecular formula C14H20N2 B8728112 (3AR,4R,6AS)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine

(3AR,4R,6AS)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine

Cat. No. B8728112
M. Wt: 216.32 g/mol
InChI Key: AZKBNPLDOBTBBR-HZSPNIEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[C:13](=[N:16][S:17]([C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:14][CH2:15]2.[CH2:23]([N:24]1[CH2:25][CH:26]2[C:27](=[N:28][S:29]([C:30]([CH3:31])([CH3:32])[CH3:33])=[O:34])[CH2:35][CH2:36][CH:37]2[CH2:38]1)[c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[CH:13]([NH2:16])[CH2:14][CH2:15]2

Inputs

Step One
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12

Outcomes

Product
Name
Type
product
Smiles
NC1CCC2CN(Cc3ccccc3)CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[C:13](=[N:16][S:17]([C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:14][CH2:15]2.[CH2:23]([N:24]1[CH2:25][CH:26]2[C:27](=[N:28][S:29]([C:30]([CH3:31])([CH3:32])[CH3:33])=[O:34])[CH2:35][CH2:36][CH:37]2[CH2:38]1)[c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[CH:13]([NH2:16])[CH2:14][CH2:15]2

Inputs

Step One
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12

Outcomes

Product
Name
Type
product
Smiles
NC1CCC2CN(Cc3ccccc3)CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[C:13](=[N:16][S:17]([C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:14][CH2:15]2.[CH2:23]([N:24]1[CH2:25][CH:26]2[C:27](=[N:28][S:29]([C:30]([CH3:31])([CH3:32])[CH3:33])=[O:34])[CH2:35][CH2:36][CH:37]2[CH2:38]1)[c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[CH:13]([NH2:16])[CH2:14][CH2:15]2

Inputs

Step One
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12

Outcomes

Product
Name
Type
product
Smiles
NC1CCC2CN(Cc3ccccc3)CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.